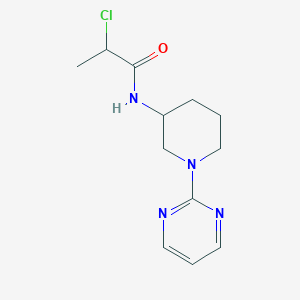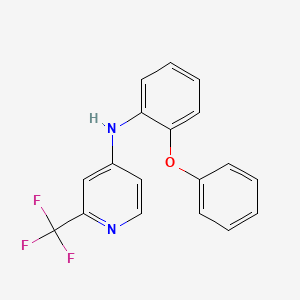
N-(2-phenoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine, commonly known as TPPA, is a chemical compound used in scientific research for its potential pharmacological properties. TPPA has been shown to have a high affinity for certain receptors in the brain and may have therapeutic potential for a variety of neurological disorders.
科学的研究の応用
Intramolecular Hydrogen Bonding and Tautomerism
Research highlights the intriguing properties of Schiff bases related to intramolecular hydrogen bonding and tautomerism. For instance, compounds exhibiting tautomeric equilibrium due to the presence of specific functional groups have been studied for their structural implications and potential applications in designing molecules with unique properties (Nazır et al., 2000).
Oxidative Phenol Coupling
The oxidative coupling of phenols, facilitated by specific reagents, showcases a method for synthesizing complex organic structures. This approach has implications for developing novel materials and chemicals with specific functionalities (Rhile & Mayer, 2004).
Trifluoroacetylation of Amines and Alcohols
The utility of trifluoroacetylating agents demonstrates the functionalization of amines and alcohols, an essential step in synthesizing various compounds with potential applications in material science and pharmaceuticals (Keumi et al., 1990).
Polymer Synthesis and Modification
Research into the synthesis of novel polymeric materials using specific monomers, such as those containing pyridine and trifluoromethyl groups, highlights advancements in creating materials with enhanced solubility, thermal stability, and mechanical properties. These materials are promising for applications in electronics, aerospace, and coatings (Chung et al., 2006).
Catalytic Reactions and Ligand Design
The development of catalysts utilizing specific ligands for reactions, such as C-H amination, emphasizes the role of molecular design in enhancing catalytic efficiency and selectivity. This research area is crucial for developing sustainable and efficient synthetic methodologies (Broere et al., 2016).
特性
IUPAC Name |
N-(2-phenoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)17-12-13(10-11-22-17)23-15-8-4-5-9-16(15)24-14-6-2-1-3-7-14/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNZKLJLJNDRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


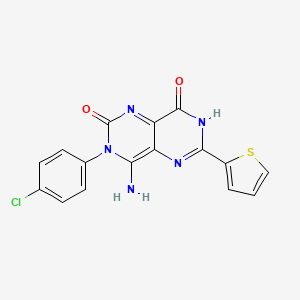
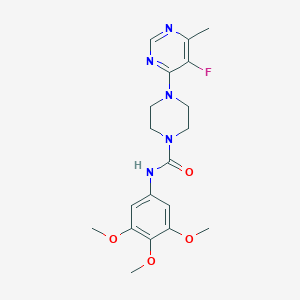
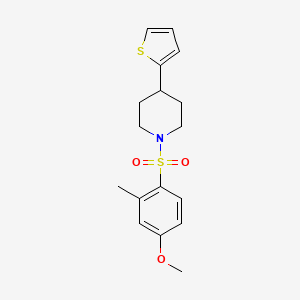
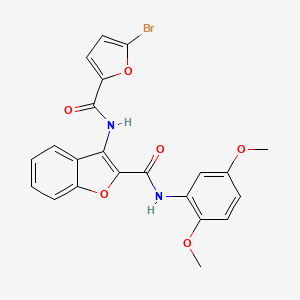
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)
![2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2835076.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)

![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)
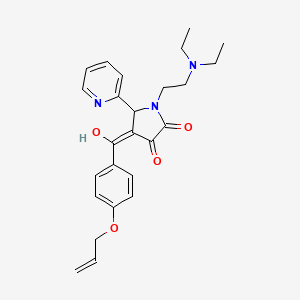
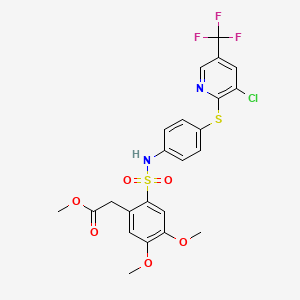
![4-{[(3Z)-5-(4-ethylphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B2835090.png)
